molecular formula C58H89N19O13S B10837699 H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Tic-N(cHex)Gly-Arg-OH

H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Tic-N(cHex)Gly-Arg-OH

Cat. No.: B10837699
M. Wt: 1292.5 g/mol
InChI Key: UZTHIUKOCVEJNZ-GWJNKJQQSA-N
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Description

CP-0597 is a selective bradykinin B2 receptor antagonist. It was initially developed by Cortech, Inc. for potential therapeutic applications in nervous system diseases and cardiovascular diseases. The compound has shown promise in reducing inflammation and protecting against brain injury in various preclinical models .

Preparation Methods

The synthesis of CP-0597 involves the incorporation of N-alkyl-amino acid residues at specific positions in a potent antagonist sequence. The synthetic route includes the use of D-arginine, proline, hydroxyproline, glycine, threonine, serine, and other amino acids. The reaction conditions typically involve peptide coupling reactions and purification steps to achieve the desired product .

Chemical Reactions Analysis

CP-0597 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C58H89N19O13S

Molecular Weight

1292.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-cyclohexylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C58H89N19O13S/c59-38(16-6-20-66-56(60)61)48(82)72-39(17-7-21-67-57(62)63)51(85)74-23-9-19-43(74)53(87)77-30-36(79)26-44(77)50(84)69-28-46(80)71-41(27-37-15-10-24-91-37)49(83)73-42(32-78)52(86)76-29-34-12-5-4-11-33(34)25-45(76)54(88)75(35-13-2-1-3-14-35)31-47(81)70-40(55(89)90)18-8-22-68-58(64)65/h4-5,10-12,15,24,35-36,38-45,78-79H,1-3,6-9,13-14,16-23,25-32,59H2,(H,69,84)(H,70,81)(H,71,80)(H,72,82)(H,73,83)(H,89,90)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t36-,38-,39+,40+,41+,42+,43+,44+,45-/m1/s1

InChI Key

UZTHIUKOCVEJNZ-GWJNKJQQSA-N

Isomeric SMILES

C1CCC(CC1)N(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CS4)NC(=O)CNC(=O)[C@@H]5C[C@H](CN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C2CC3=CC=CC=C3CN2C(=O)C(CO)NC(=O)C(CC4=CC=CS4)NC(=O)CNC(=O)C5CC(CN5C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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